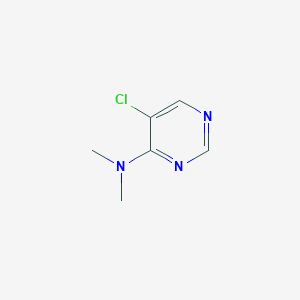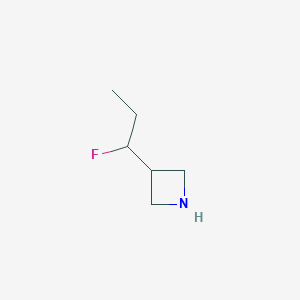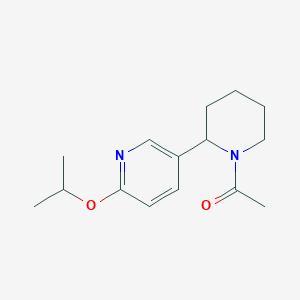
5-Chloro-N,N-dimethylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N,N-dimethylpyrimidin-4-amine: is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 5th position and two methyl groups attached to the nitrogen atom at the 4th position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N,N-dimethylpyrimidin-4-amine typically involves the chlorination of N,N-dimethylpyrimidin-4-amine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Reduction Reactions: Reduction of the compound can lead to the formation of N,N-dimethylpyrimidin-4-amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiols in the presence of a base.
Oxidation: Hydrogen peroxide (H2O2) or other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Products depend on the nucleophile used, such as N,N-dimethylpyrimidin-4-amine derivatives.
Oxidation: N-oxides of this compound.
Reduction: N,N-dimethylpyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-N,N-dimethylpyrimidin-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of pyrimidine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, including antiviral, antibacterial, and anticancer activities. Research is ongoing to explore its efficacy and safety in medical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Chloro-N,N-dimethylpyrimidin-4-amine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. For example, in medicinal chemistry, its derivatives may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 6-Chloro-N,N-dimethylpyrimidin-4-amine
- 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
- 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine
- 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Comparison: 5-Chloro-N,N-dimethylpyrimidin-4-amine is unique due to the specific position of the chlorine atom and the dimethyl groups on the pyrimidine ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of the chlorine atom at the 5th position may enhance its reactivity in substitution reactions compared to other isomers.
Eigenschaften
Molekularformel |
C6H8ClN3 |
|---|---|
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
5-chloro-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-5(7)3-8-4-9-6/h3-4H,1-2H3 |
InChI-Schlüssel |
BYSZYCXOEYBGHA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=NC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
![{3-Bromobicyclo[1.1.1]pentan-1-yl}methylacetate](/img/structure/B13012954.png)
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13012959.png)
![(1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012971.png)


![2-Isopropyloxazolo[5,4-c]pyridine](/img/structure/B13012993.png)

![(S)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13012998.png)

![1-{8-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13013037.png)
![2-Ethyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13013039.png)

![N-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13013042.png)
